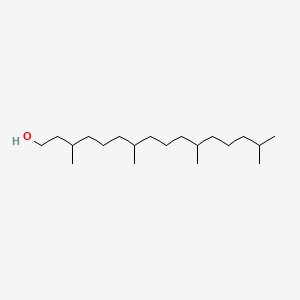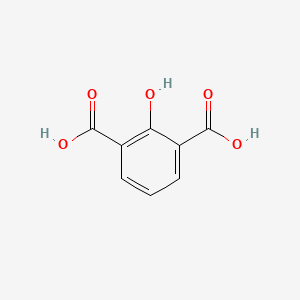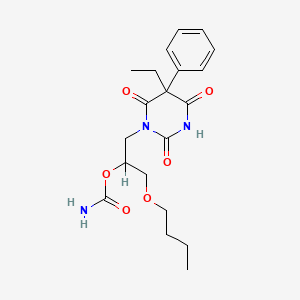
Dihydrophytol
Vue d'ensemble
Description
3,7,11,15-Tetramethylhexadecan-1-ol is a natural product found in Azolla nilotica and Ginkgo biloba with data available.
Applications De Recherche Scientifique
Huiles essentielles et activités pharmacologiques
“Dihydrophytol” est un composant présent dans les huiles essentielles . Les huiles essentielles possèdent un large éventail d'activités pharmacologiques en raison de la diversité chimique de leur composition. Elles peuvent interférer avec les processus biologiques aux niveaux cellulaire et multicellulaire par le biais d'interactions avec diverses cibles biologiques .
Activité antioxydante
Les huiles essentielles, y compris celles contenant du “this compound”, ont été étudiées pour leurs propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.
Activité anti-inflammatoire
L'activité anti-inflammatoire des huiles essentielles est un autre domaine d'intérêt dans la recherche scientifique . L'inflammation est une réponse naturelle de l'organisme aux blessures ou aux maladies, mais l'inflammation chronique peut entraîner divers problèmes de santé. Les substances ayant des propriétés anti-inflammatoires peuvent aider à gérer ces conditions.
Activité antitumorale
Les huiles essentielles, y compris celles contenant du “this compound”, ont également été étudiées pour leurs activités antitumorales potentielles . Cette recherche est cruciale dans la recherche continue de traitements plus efficaces contre le cancer.
Activité antimicrobienne
Les activités antimicrobiennes des huiles essentielles sont bien documentées . Elles peuvent agir contre divers types de virus et de bactéries, ce qui en fait une source potentielle pour le développement de nouveaux médicaments.
Applications dans l'industrie alimentaire
“this compound” peut servir de marqueur pour les huiles végétales hydrogénées . L'analyse du trans-phytol, du cis-phytol, de l'iso-phytol et du this compound peut être utilisée dans le contrôle alimentaire pour l'authentification des huiles . Ceci est particulièrement utile dans l'industrie alimentaire pour garantir la qualité et la sécurité des produits alimentaires.
Mécanisme D'action
Target of Action
Many compounds interact with specific proteins or enzymes in the body, altering their function. These targets can be part of various biological processes, such as metabolic pathways, signal transduction, or gene expression .
Mode of Action
The compound may bind to its target, changing the target’s shape or activity. This can either enhance or inhibit the target’s function, leading to changes in the biological processes in which the target is involved .
Biochemical Pathways
Compounds can affect various biochemical pathways. For example, they might inhibit an enzyme, blocking a metabolic pathway and leading to an accumulation or depletion of certain substances in the body .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body . These properties can greatly affect the compound’s bioavailability, or how much of the compound actually reaches its target.
Result of Action
The effects of the compound at the molecular and cellular level can vary widely, depending on the specific compound and its mode of action . Effects can range from changes in cell growth and proliferation to alterations in signal transduction or metabolic processes.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s stability, how well it can reach its target, and how effectively it can exert its effects .
Analyse Biochimique
Biochemical Properties
Dihydrophytol plays a crucial role in biochemical reactions, particularly in the biosynthesis of phytanic acid. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is metabolized by bacterial communities via 6,10,14-trimethylpentadecan-2-one and phytenic acid . These interactions are essential for the compound’s role in metabolic pathways and its conversion into other significant biomolecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can affect the activity of natural killer cells and promote macrophage functions in immunity . These effects highlight the compound’s potential in modulating immune responses and its broader impact on cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to induce apoptosis by generating reactive oxygen species . Additionally, this compound’s interaction with enzymes can lead to enzyme inhibition or activation, further influencing gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function . These temporal changes are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with toxic and adverse effects, while lower doses may have beneficial impacts on cellular functions . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion into phytanic acid. This process involves enzymes such as fatty aldehyde dehydrogenase and other cofactors . The compound’s role in these pathways can influence metabolic flux and metabolite levels, highlighting its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions are critical for the compound’s accumulation and function within different cellular compartments.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its biochemical properties and interactions with other biomolecules.
Propriétés
IUPAC Name |
3,7,11,15-tetramethylhexadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-21H,6-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAKLDUGVSKVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983061 | |
| Record name | 3,7,11,15-Tetramethylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-72-7 | |
| Record name | Dihydrophytol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,11,15-Tetramethyl-1-hexadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,11,15-Tetramethylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,11,15-tetramethylhexadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol](/img/structure/B1222780.png)

